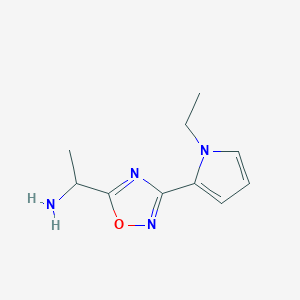
N-Acetyl-L-Fucosamine
Descripción general
Descripción
N-Acetyl-L-Fucosamine is a constituent of surface polysaccharide structures of Pseudomonas aeruginosa and Staphylococcus aureus . It is also a significant component in the cell walls of most fungi . The molecular formula of N-Acetyl-L-Fucosamine is C8H15NO5 and it has a molecular weight of 205.21 .
Synthesis Analysis
The synthesis of N-Acetyl-L-Fucosamine involves several steps. The enzymes WbjB, WbjC, and WbjD play a crucial role in this process . WbjB/Cap5E catalyzes 4,6-dehydration of UDP-N-acetyl-D-glucosamine and 3- and 5-epimerization to yield a mixture of three keto-deoxy-sugars. The third intermediate compound is subsequently reduced at C-4 to UDP-2-acetamido-2,6-dideoxy-L-talose by WbjC/Cap5F .Molecular Structure Analysis
The molecular structure of N-Acetyl-L-Fucosamine is represented by the formula C8H15NO5 . It is also known by the alternate name 2-Acetamido-2,6-dideoxy-L-galactose .Chemical Reactions Analysis
N-Acetyl-L-Fucosamine is involved in various chemical reactions. For instance, it is a precursor to L-fucosamine in the lipopolysaccharide of Pseudomonas aeruginosa serotype O11 and the capsule of Staphylococcus aureus type 5 .Physical And Chemical Properties Analysis
N-Acetyl-L-Fucosamine is a solid substance that is slightly soluble in water . Its molecular weight is 205.21 .Aplicaciones Científicas De Investigación
Glycosaminoglycan and Protein Synthesis
The compound has been used in the study of cellular glycosaminoglycan and protein synthesis. It has been found that certain analogs of the compound can reduce the incorporation of D-[3 H]glucosamine into isolated glycosaminoglycans (GAGs), without affecting L-[14 C]leucine incorporation into total protein synthesis .
Inhibition of Cell Migration
Fluorinated N-acetylglucosamine, a related compound, has been used to inhibit cell migration, cell proliferation, or cell differentiation. This has potential applications in controlling the spread of cancerous cells .
Antibiotic Research
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose sodium salt, a related compound, has been used as an antibiotic to impede the synthesis of bacterial cell walls. This has potential applications in combating bacterial infections .
Glycotherapeutic Applications
The compound and its related analogs may be important as carbohydrate carriers in glycotherapeutic applications. They can also be used as drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and protein enhancers .
HIV Research
A related compound, Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside (BAGN), has been used in HIV research. It has been found that pretreatment and culture of PHA-blast target cells with BAGN increased the percentage of HIV-infected cells .
Inflammation Control
Fluorinated N-acetylglucosamine has been used to inhibit inflammation in tissues. This has potential applications in treating conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been shown to interact with various cellular structures and processes, particularly those involving glycosylation .
Mode of Action
It’s known that similar compounds can interfere with the normal function of glycoproteins, potentially affecting a wide range of cellular processes .
Biochemical Pathways
It’s known that similar compounds can affect the biosynthesis of certain types of hexoses in bacteria .
Result of Action
Similar compounds have been shown to affect the synthesis of cellular glycoconjugates .
Action Environment
It’s known that environmental factors can significantly impact the activity and stability of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,4S,5S,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCAGJZGBCJME-VAYLDTTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-Fucosamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Acetyl-L-fucosamine (L-FucNAc) and where is it found?
A1: N-Acetyl-L-fucosamine (L-FucNAc) is a rare amino sugar found in various bacterial polysaccharides, acting as a crucial component in their structure and function. For instance, it is present in the lipopolysaccharide (LPS) of Pseudomonas aeruginosa serotype O11 [, ], the capsule of Staphylococcus aureus type 5 [, ], and the O-antigen of Salmonella arizonae O59 [].
Q2: What is the role of L-FucNAc in the virulence of bacteria?
A2: L-FucNAc contributes to the structural integrity and function of bacterial surface polysaccharides like lipopolysaccharides (LPS) and capsules. These structures play crucial roles in bacterial virulence by mediating interactions with the host, including adhesion to host cells, evasion of the immune system, and formation of biofilms [, , ].
Q3: How is L-FucNAc synthesized in bacteria?
A3: The biosynthesis of UDP-N-acetyl-L-fucosamine, the activated form of L-FucNAc used in the assembly of bacterial polysaccharides, involves a multi-step enzymatic pathway. Key enzymes involved include WbjB/Cap5E, WbjC/Cap5F, and WbjD/Cap5G, which catalyze reactions such as dehydration, epimerization, and reduction, ultimately converting UDP-N-acetyl-D-glucosamine to UDP-L-FucNAc [, ].
Q4: Can you explain the importance of the WbjD/Cap5G enzyme in L-FucNAc biosynthesis?
A4: WbjD/Cap5G is a key enzyme that catalyzes the final step in L-FucNAc biosynthesis, specifically the 2-epimerization of UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-TalNAc) to UDP-L-FucNAc [, ]. This step is critical for producing the correct stereoisomer of the sugar required for incorporation into bacterial polysaccharides.
Q5: Have any inhibitors targeting L-FucNAc biosynthesis been developed?
A5: Research has explored the development of UDP-N-acetyl-L-fucosamine synthons as potential inhibitors of Staphylococcus aureus capsular polysaccharide biosynthesis []. These compounds mimic the structure of UDP-L-FucNAc and could potentially interfere with bacterial glycosyltransferases, the enzymes responsible for assembling the capsular polysaccharide.
Q6: What analytical techniques are used to study L-FucNAc and its biosynthesis?
A6: A variety of techniques are employed to study L-FucNAc, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of L-FucNAc-containing compounds and to monitor enzymatic reactions in the biosynthetic pathway [, ].
- Mass Spectrometry (MS): Employed to determine the mass and fragmentation patterns of L-FucNAc-containing molecules, aiding in structural elucidation [].
- Capillary Electrophoresis (CE): Used to separate and analyze charged molecules, including sugar nucleotides like UDP-L-FucNAc [].
- Chemical methods: Such as methylation analysis, periodate oxidation, and glycosyl composition analysis, provide information about the linkage positions and identity of sugar residues in polysaccharides [].
Q7: Has the genetic basis of L-FucNAc biosynthesis been investigated?
A7: Yes, the genes encoding enzymes involved in L-FucNAc biosynthesis have been identified and characterized in various bacteria. For example, in Pseudomonas aeruginosa serotype O11, the genes wbjB, wbjC, and wbjD are clustered together and are essential for L-FucNAc production and subsequent LPS O-antigen synthesis []. Similarly, in Staphylococcus aureus type 5, the homologous genes cap5E, cap5F, and cap5G are required for capsule production [].
Q8: Are there any known alternative pathways for L-FucNAc biosynthesis?
A8: While the pathway involving WbjB/Cap5E, WbjC/Cap5F, and WbjD/Cap5G is well-characterized, research suggests the possibility of alternative pathways for L-FucNAc biosynthesis. For example, a study on Salmonella arizonae O:59 described the biosynthesis of UDP-L-FucNAc in a cell-free system [, ], suggesting an alternate route might exist in this organism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)
![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)

![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)
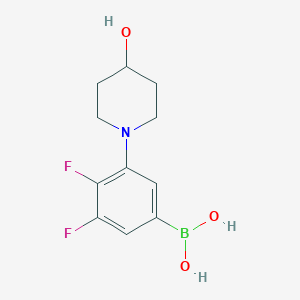
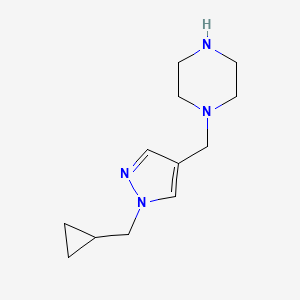
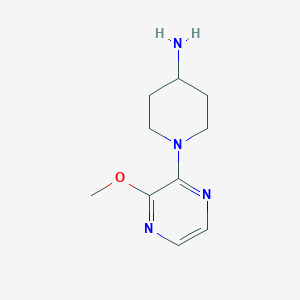
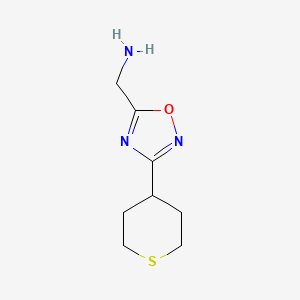
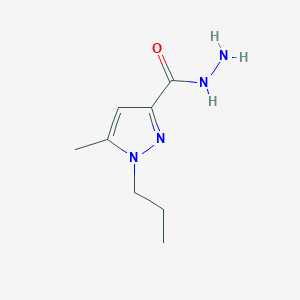
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)


